

# Physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol

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## Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

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## Technical Guide: 2-Amino-1-(2-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Amino-1-(2-nitrophenyl)ethanol**. Due to the limited availability of data for this specific ortho-substituted compound, this guide also includes pertinent information on its positional isomer, 2-Amino-1-(3-nitrophenyl)ethanol, and its direct precursor, 2-nitro-1-(2-nitrophenyl)ethanol, to offer valuable comparative insights. The document details a plausible synthetic route based on established chemical transformations and outlines a general experimental protocol. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.

### Introduction

**2-Amino-1-(2-nitrophenyl)ethanol** is a chiral amino alcohol containing a nitrophenyl group. The presence of a primary amine, a secondary alcohol, and a nitroaromatic moiety makes it a potentially versatile building block in medicinal chemistry and organic synthesis. The nitro group can be readily reduced to an amine, opening avenues for further functionalization, while

the amino and hydroxyl groups offer sites for various chemical modifications. Its structural similarity to known pharmacophores suggests potential biological activity.

This guide consolidates the currently available, albeit limited, information on **2-Amino-1-(2-nitrophenyl)ethanol** and provides relevant data from closely related analogs to facilitate further research and investigation.

## Physicochemical Properties

Direct experimental data for **2-Amino-1-(2-nitrophenyl)ethanol** is scarce in publicly accessible literature. However, data from its positional isomer and a precursor molecule can provide useful estimates.

Table 1: Physicochemical Data of **2-Amino-1-(2-nitrophenyl)ethanol** and Related Compounds

Property	2-Amino-1-(2-nitrophenyl)ethanol	2-Amino-1-(3-nitrophenyl)ethanol	2-((2-Nitrophenyl)amino)ethanol
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	182.18 g/mol	182.18 g/mol	182.18 g/mol
Appearance	Not reported	White crystalline solid[1]	Orange crystal powder[2]
Melting Point	Not reported	117-119 °C[1]	71-73 °C[2]
Boiling Point	Not reported	Not reported	376.6 °C at 760 mmHg[2]
Solubility	Not reported	Soluble in water and ethanol[1]	Slightly soluble in Chloroform and Methanol; Water solubility: 1.85 g/L at 20°C[2]
pKa	Not reported	Not reported	14.60 ± 0.10 (Predicted)[2]
LogP	Not reported	Not reported	1.59520[2]
CAS Number	Not assigned	5589-53-7 (unverified)	4926-55-0[2]

## Synthesis and Experimental Protocols

A plausible synthetic route to **2-Amino-1-(2-nitrophenyl)ethanol** involves the reduction of the corresponding  $\alpha$ -amino ketone, which itself can be synthesized from 2-nitroacetophenone. The existence of related compounds like (R)-**2-amino-1-(2-nitrophenyl)ethanol** has been noted in patent literature, suggesting the feasibility of such synthetic approaches.

## Proposed Synthetic Pathway



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**Figure 1:** Proposed synthetic pathway for **2-Amino-1-(2-nitrophenyl)ethanol**.

## General Experimental Protocol: Reduction of $\alpha$ -Amino Ketone

This protocol is a generalized procedure based on the reduction of ketones to alcohols using sodium borohydride. It should be adapted and optimized for the specific substrate.

- **Dissolution:** Dissolve the  $\alpha$ -amino ketone precursor (e.g., 2-Amino-1-(2-nitrophenyl)ethanone) in a suitable protic solvent such as methanol or ethanol at a concentration of approximately 0.1-0.5 M.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride ( $\text{NaBH}_4$ ) in portions to the cooled solution. A typical molar excess of 1.5 to 2 equivalents is used.
- **Reaction:** Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** After completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess  $\text{NaBH}_4$ .
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography or recrystallization to obtain the desired **2-Amino-1-(2-nitrophenyl)ethanol**.

## Spectral and Analytical Data

Specific spectral data for **2-Amino-1-(2-nitrophenyl)ethanol** is not readily available. Researchers undertaking the synthesis of this compound would need to perform

comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or the involvement of **2-Amino-1-(2-nitrophenyl)ethanol** in any specific signaling pathways. However, the broader class of nitro-aromatic compounds is known to exhibit a wide range of biological activities. The structural motifs present in **2-Amino-1-(2-nitrophenyl)ethanol** suggest that it could be a subject of interest for screening in various biological assays.

## Conclusion

**2-Amino-1-(2-nitrophenyl)ethanol** represents a chemical entity with potential for applications in synthetic and medicinal chemistry. This guide has compiled the limited available data and provided context through related compounds. The proposed synthetic pathway and general experimental protocol offer a starting point for its preparation and further study. Future research is needed to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

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## References

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